1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by its benzofuran core and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through the cyclization of o-hydroxybenzaldehyde derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or ureas.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but differ in their core structures.
Uniqueness: 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its combination of the benzofuran core and the trifluoromethyl group, which provides unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(10-14-11-13-6-2-5-9-17(13)26-14)23-18(25)24-16-8-4-3-7-15(16)19(20,21)22/h2-9,11-12H,10H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLRWFJVALOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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